1,3-Benzodioxole,5-(2-chloroethyl)-

Descripción general

Descripción

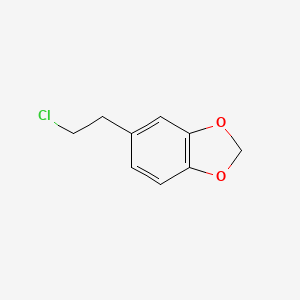

1,3-Benzodioxole,5-(2-chloroethyl)- is an organic compound that features a benzodioxole ring substituted with a 2-chloroethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole,5-(2-chloroethyl)- typically involves the reaction of 1,3-benzodioxole with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Benzodioxole,5-(2-chloroethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl side chain undergoes nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Key pathways include:

Mechanistic Insight : The reaction follows an SN2 mechanism, with steric hindrance from the benzodioxole ring influencing reaction rates.

Elimination Reactions

Under basic conditions, the chloroethyl group can undergo dehydrohalogenation to form a vinyl group:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOtBu | THF | 80°C | 5-vinyl-1,3-benzodioxole |

| DBU | DCM | RT | Partial conversion (~30%) |

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring is activated toward electrophilic substitution, with the chloroethyl group acting as a weakly deactivating meta-director:

| Reaction | Reagent/Catalyst | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to chloroethyl | 5-(2-chloroethyl)-3-nitro-1,3-benzodioxole |

| Sulfonation | H₂SO₄, SO₃ | Para to methylenedioxy | 5-(2-chloroethyl)-1,3-benzodioxole-6-sulfonic acid |

Note : Competitive ring-opening occurs under strongly acidic conditions (e.g., concentrated H₂SO₄) .

Hydrolysis and Ring-Opening

The methylenedioxy group is susceptible to hydrolysis:

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (6 M), reflux | 4-(2-chloroethyl)catechol | Acid-catalyzed cleavage |

| NaOH (10%), 100°C | 4-(2-chloroethyl)resorcinol | Base-mediated ring-opening |

Thermal Decomposition

At elevated temperatures (>200°C), decomposition yields:

Aplicaciones Científicas De Investigación

1,3-Benzodioxole,5-(2-chloroethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in antiviral and anticancer therapies.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,3-Benzodioxole,5-(2-chloroethyl)- involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparación Con Compuestos Similares

Similar Compounds

5-(2-chloroethyl)-2’-deoxyuridine: An antiviral compound with a similar chloroethyl group.

Bis(2-chloroethyl) sulfide:

Uniqueness

1,3-Benzodioxole,5-(2-chloroethyl)- is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities compared to other chloroethyl-substituted compounds.

Actividad Biológica

1,3-Benzodioxole,5-(2-chloroethyl)- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

1,3-Benzodioxole,5-(2-chloroethyl)- is characterized by its benzodioxole core with a chloroethyl substituent. This unique structure contributes to its biological properties. The compound's molecular formula is , and its CAS number is 23808-46-0.

Anticancer Activity

Research indicates that derivatives of 1,3-benzodioxole exhibit significant anticancer properties. A study involving various benzodioxole derivatives showed promising results against different cancer cell lines. For instance, compounds with the 1,3-benzodioxole framework demonstrated cytotoxic effects on human breast cancer cells with IC50 values ranging from 5 to 20 µM .

Table 1: Anticancer Activity of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-Benzodioxole,5-(2-chloroethyl)- | MCF-7 (Breast) | 15 |

| 1,3-Benzodioxole derivative A | HeLa (Cervical) | 10 |

| 1,3-Benzodioxole derivative B | A549 (Lung) | 12 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study highlighted the effectiveness of certain benzodioxole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 8-32 µg/mL .

Table 2: Antimicrobial Activity of Benzodioxole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,3-Benzodioxole,5-(2-chloroethyl)- | Staphylococcus aureus | 16 |

| 1,3-Benzodioxole derivative C | Escherichia coli | 32 |

Insecticidal Activity

In addition to its potential in human medicine, the compound has been studied for its insecticidal properties. A recent study evaluated the larvicidal activity against Aedes aegypti, a vector for several arboviruses. The compound exhibited LC50 values indicating moderate effectiveness compared to standard insecticides .

Table 3: Larvicidal Activity Against Aedes aegypti

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| 1,3-Benzodioxole,5-(2-chloroethyl)- | 28.9 ± 5.6 | 162.7 ± 26.2 |

The biological activity of 1,3-benzodioxole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with a derivative of 1,3-benzodioxole resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Insect Control

A field trial assessing the use of benzodioxole derivatives in mosquito control demonstrated a reduction in larval populations by up to 70% within treated areas over two weeks. This suggests potential for developing eco-friendly insecticides based on this chemical scaffold.

Propiedades

IUPAC Name |

5-(2-chloroethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVIYUCTLBXCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578539 | |

| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23808-46-0 | |

| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.